molecular formula C8F16 B1584865 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane CAS No. 306-98-9

1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane

Cat. No. B1584865
CAS RN: 306-98-9
M. Wt: 400.06 g/mol
InChI Key: GHBZJUJZNRLHBI-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane (DFBTMCH) is a fluorinated cyclohexane compound that has recently gained attention for its potential as a synthetic and research tool. DFBTMCH has a number of unique properties that make it a promising candidate for use in a variety of scientific and industrial applications. In

Scientific Research Applications

Stereochemical Aspects and Organometallic Chemistry

  • The study by Wickham and Kitching (1983) explored the stereochemistry of bis(trimethylsilyl)cyclohexenes, derived from 1,3-cyclohexadiene, which is closely related to the decafluoro compound. The research demonstrated the importance of 1,2-trimethylsilyl shifts in the formation of cyclohexene derivatives, providing insights into the stereochemical properties of similar fluorinated cyclohexane compounds (Wickham & Kitching, 1983).

Fluorination and Organic Synthesis

  • Dmowski et al. (1996) reported the fluorination of cyclohexanedicarboxylic anhydride, leading to the production of various fluorinated cyclohexane derivatives. This research highlights the potential of using fluorination reactions to synthesize structurally complex fluorocyclohexane compounds, which may include derivatives similar to the decafluoro compound (Dmowski et al., 1996).

Polyfluorocycloalkenes Chemistry

  • Collins, Stephens, and Tatlow (1986) investigated reactions of 1,2-bis(trifluoromethyl)octafluorocyclohexene, which shares structural similarity with the decafluoro compound. Their findings on the conversion of these compounds to various derivatives through reactions like hydrogenation and dehydrofluorination expand the understanding of the chemical behavior of polyfluorinated cyclohexanes (Collins et al., 1986).

Applications in Polymer Chemistry

  • Yang, Su, and Hsiao (2004) synthesized organosoluble polyimides based on a diamine with a trifluoromethyl-substituted cyclohexane group. Their research demonstrates the application of fluorinated cyclohexane derivatives in the development of high-performance polymers with unique properties like solubility and thermal stability (Yang et al., 2004).

Catalysis and Organic Reactions

  • Roy and Manassero (2010) explored the use of copper complexes in the oxidation of cyclohexene. Although not directly involving the decafluoro compound, this study provides insights into the potential catalytic applications of fluorinated cyclohexane derivatives in organic synthesis (Roy & Manassero, 2010).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(7(19,20)21)2(10,8(22,23)24)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZJUJZNRLHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870500
Record name Perfluoro-1,2-dimethylcyclohexane
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Molecular Weight

400.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Perfluoro-1,2-dimethylcyclohexane
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Product Name

1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane

CAS RN

306-98-9
Record name Perfluoro-1,2-dimethylcyclohexane
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Record name 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane
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Record name Perfluoro-1,2-dimethylcyclohexane
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Record name 1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(trifluoromethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(trifluoromethyl)cyclohexane

Citations

For This Compound
2
Citations
松本真理子, 磯貴子, 五十嵐智女… - … Institute of Health …, 2018 - healthsciencesbulletin.com
As stipulated by the Chemical Substances Control Law, information on the hazards to human health associated with different chemical substances is collected by the Japanese Ministry …
Number of citations: 4 www.healthsciencesbulletin.com
M Matsumoto, T Iso, T Igarashi, S Tanabe… - Kokuritsu Iyakuhin …, 2018 - hero.epa.gov
As stipulated by the Chemical Substances Control Law, information on the hazards to human health associated with different chemical substances is collected by the Japanese Ministry …
Number of citations: 5 hero.epa.gov

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